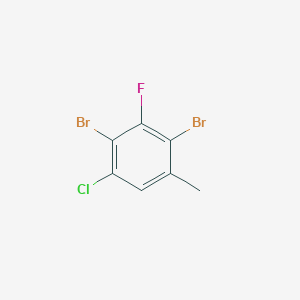
5-Chloro-2,4-dibromo-3-fluorotoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,4-dibromo-3-fluorotoluene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzene ring with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dibromo-3-fluorotoluene typically involves halogenation reactions of toluene or its derivatives. One common method is the sequential halogenation of toluene, where the methyl group is first chlorinated, followed by bromination and fluorination steps. The reaction conditions include the use of halogenating agents such as chlorine, bromine, and fluorine gas, often in the presence of a catalyst or under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of halogenating agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 5-Chloro-2,4-dibromo-3-fluorotoluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: 5-Chloro-2,4-dibromo-3-fluorobenzoic acid or this compound ketone.
Reduction: 5-Chloro-2,4-dibromobenzene or 5-Chloro-2,4-dibromo-3-fluoromethylbenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
5-Chloro-2,4-dibromo-3-fluorotoluene is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is employed in the manufacture of specialty chemicals and materials, such as polymers and advanced coatings.
作用机制
The mechanism by which 5-Chloro-2,4-dibromo-3-fluorotoluene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
5-Chloro-2,4-dibromo-3-fluorotoluene is unique due to its combination of halogen atoms on the benzene ring. Similar compounds include:
5-Chloro-2-fluorotoluene: Contains only chlorine and fluorine atoms.
2,4-Dibromotoluene: Contains only bromine atoms.
3-Fluorotoluene: Contains only a fluorine atom.
These compounds differ in their reactivity and applications due to the different halogen substituents
属性
分子式 |
C7H4Br2ClF |
|---|---|
分子量 |
302.36 g/mol |
IUPAC 名称 |
2,4-dibromo-1-chloro-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2ClF/c1-3-2-4(10)6(9)7(11)5(3)8/h2H,1H3 |
InChI 键 |
DYKPPPSSEGNIGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Br)F)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
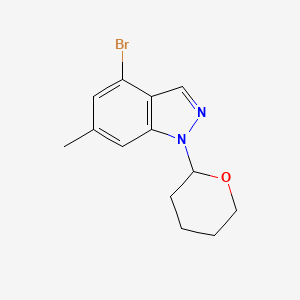
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
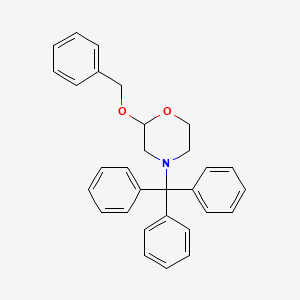
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)
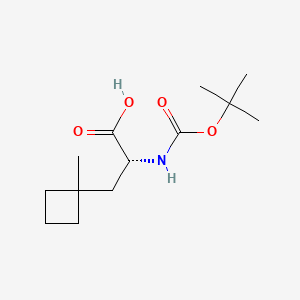

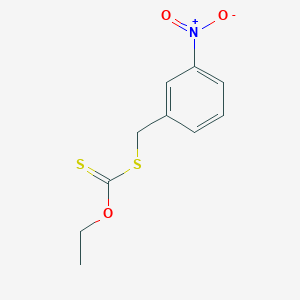

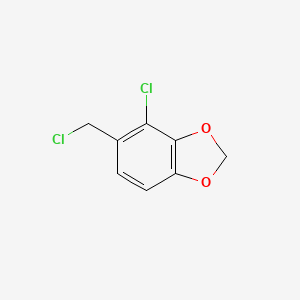
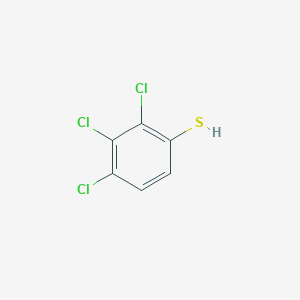
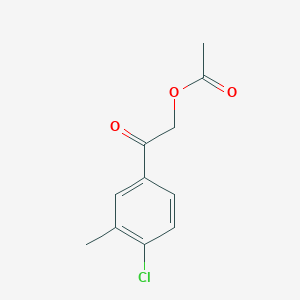
![Benzyl 7-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15362703.png)

